molecular formula C16H20ClN3S B2619665 4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 731827-03-5

4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Cat. No. B2619665
CAS RN: 731827-03-5
M. Wt: 321.87
InChI Key: MMYZCUJNSIQILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C16H20ClN3S and its molecular weight is 321.87. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-1Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition is a common strategy in cancer treatment .

Mode of Action

The exact mode of action of 4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-1If it acts similarly to related compounds, it may inhibit cdk2, thereby disrupting cell cycle progression . This could lead to the arrest of cell division and potentially induce apoptosis .

Biochemical Pathways

The specific biochemical pathways affected by 4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-1If it inhibits cdk2 like related compounds, it would impact the cell cycle, particularly the transition from the g1 phase to the s phase . This could lead to downstream effects such as halted cell proliferation and induced cell death .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine are not provided in the search results. These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Result of Action

The molecular and cellular effects of 4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-1Similar compounds have shown significant cytotoxic activities against various cell lines . If this compound acts similarly, it may inhibit cell proliferation and induce apoptosis .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is not detailed in the search results. Such factors could include pH, temperature, and the presence of other compounds, which can all potentially affect the compound’s activity.

properties

IUPAC Name

4-chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3S/c17-15-14-11-6-2-3-7-12(11)21-16(14)19-13(18-15)10-20-8-4-1-5-9-20/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYZCUJNSIQILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.